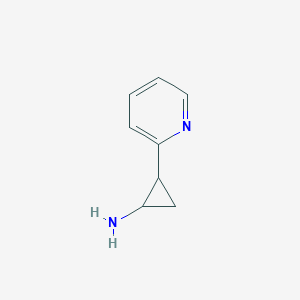

2-(Pyridin-2-yl)cyclopropan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-ylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-7-5-6(7)8-3-1-2-4-10-8/h1-4,6-7H,5,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFHWMAYVILOEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656376 | |

| Record name | 2-(Pyridin-2-yl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933712-78-8 | |

| Record name | 2-(Pyridin-2-yl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of 2-(Pyridin-2-yl)cyclopropan-1-amine Enantiomers and Diastereomers

The controlled synthesis of specific stereoisomers of this compound is crucial for understanding its structure-activity relationships in various applications. Methodologies to achieve this include asymmetric cyclopropanation, diastereoselective approaches, and the use of chiral building blocks.

Asymmetric cyclopropanation reactions are powerful tools for establishing the chiral centers of the cyclopropane (B1198618) ring in an enantioselective manner. These methods typically involve the reaction of an olefin, such as 2-vinylpyridine (B74390), with a carbene precursor in the presence of a chiral catalyst.

Chiral rhodium(II) carboxylate complexes are highly effective catalysts for the asymmetric cyclopropanation of olefins with diazo compounds. acs.orgrsc.orgnih.gov For the synthesis of a precursor to this compound, 2-vinylpyridine can be reacted with a suitable carbene source, such as a diazoester or diazoacetonitrile, in the presence of a chiral rhodium(II) catalyst. The choice of the chiral ligand on the rhodium center is critical for achieving high enantioselectivity.

Cobalt-based catalysts, particularly those involving chiral porphyrin ligands, have also emerged as powerful systems for asymmetric cyclopropanation. researchgate.netchemrxiv.orgresearchgate.netnih.govnih.gov These catalysts can offer complementary reactivity and selectivity to rhodium catalysts. The mechanism of cobalt-catalyzed cyclopropanation often involves a stepwise radical pathway, which can influence the stereochemical outcome. nih.gov The application of these catalysts to 2-vinylpyridine would provide a valuable alternative for accessing enantioenriched pyridyl-substituted cyclopropanes.

A summary of representative catalytic systems for asymmetric cyclopropanation is presented in the table below.

| Catalyst Type | Chiral Ligand Example | Substrate | Carbene Source | Key Features |

| Rhodium(II) | Dirhodium(II) tetrakis(N-phthaloyl-(S)-tert-leucinate) | 2-Vinylpyridine | Ethyl diazoacetate | High enantioselectivity for a range of olefins. |

| Cobalt(II) | Chiral Porphyrins | 2-Vinylpyridine | Diazoacetonitrile | Effective for electron-deficient and heteroaromatic olefins. |

In a substrate-controlled approach, the stereochemical outcome of the cyclopropanation reaction is directed by a chiral center already present in the substrate molecule. For instance, a chiral auxiliary can be attached to the 2-vinylpyridine precursor. The steric and electronic properties of this auxiliary then guide the incoming carbene to one face of the double bond, leading to a diastereoselective cyclopropanation. The choice of the chiral auxiliary and the reaction conditions are crucial for maximizing the diastereomeric excess. After the cyclopropanation, the auxiliary can be removed to yield the desired enantiomerically enriched product.

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. chemistrysteps.comlibretexts.orgsigmaaldrich.com In the context of this compound synthesis, this strategy involves the preparation of a 2-(pyridin-2-yl)cyclopropan-1-one intermediate. This cyclopropyl (B3062369) ketone can then be reacted with an ammonia (B1221849) source to form an intermediate imine or enamine, which is subsequently reduced to the target primary amine.

A variety of reducing agents can be employed for the reduction of the imine intermediate, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being common choices due to their mildness and selectivity. sigmaaldrich.com The reaction conditions, such as pH and solvent, need to be carefully controlled to favor imine formation and subsequent reduction over competing side reactions. A notable study demonstrated a catalytic dichotomy in the reductive amination of α-carbonylcyclopropanes, where a rhodium catalyst favored the formation of the desired cyclopropylamine (B47189), while a ruthenium catalyst led to a ring-expanded pyrrolidine product. nih.gov This highlights the importance of catalyst selection in achieving the desired outcome.

The Kulinkovich reaction and its modifications provide a powerful route to cyclopropanes and their derivatives. organic-chemistry.orgwikipedia.orgnrochemistry.com The Kulinkovich–Szymoniak reaction is particularly relevant as it allows for the direct synthesis of primary cyclopropylamines from nitriles. organic-chemistry.org This one-step process involves the reaction of a nitrile with a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst.

For the synthesis of this compound, 2-cyanopyridine serves as the nitrile starting material. Treatment of 2-cyanopyridine with a suitable Grignard reagent, such as ethylmagnesium bromide, and titanium(IV) isopropoxide generates a titanacyclopropane intermediate. This intermediate then reacts with the nitrile group to form a metallacyclic species that, upon workup, yields the desired primary cyclopropylamine. This method offers a convergent and efficient route to the target molecule, starting from readily available materials. The reaction can exhibit moderate diastereoselectivity when substituted Grignard reagents are used. organic-chemistry.org

| Reaction | Starting Material | Reagents | Product | Key Features |

| Kulinkovich-Szymoniak | 2-Cyanopyridine | 1. EtMgBr, Ti(O-iPr)4 2. H2O | This compound | Direct conversion of a nitrile to a primary cyclopropylamine. |

The use of chiral synthons, or building blocks, provides a reliable method for introducing stereochemistry into a target molecule. In the synthesis of this compound, a chiral synthon could be a pre-formed, enantiomerically pure cyclopropane derivative that is then elaborated to the final product.

Alternatively, chiral auxiliaries can be employed to control the stereochemistry of key bond-forming reactions. wikipedia.orgnih.govsfu.ca A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed. For example, a chiral auxiliary could be attached to a cyclopropane precursor to direct a diastereoselective amination reaction. Evans' oxazolidinones and camphor-derived auxiliaries are common examples of effective chiral auxiliaries. The choice of auxiliary and the specific reaction conditions are critical for achieving high levels of stereocontrol.

Asymmetric Cyclopropanation Strategies

Functional Group Interconversions and Derivatization

The presence of a reactive primary amine and a modifiable aromatic pyridine (B92270) ring allows for a wide range of functional group interconversions and derivatizations. These transformations are crucial for creating a library of analogs with diverse physicochemical properties for various research applications.

Modifications of the Amine Moiety (e.g., Acylation, Alkylation)

The primary amine of this compound is a key site for derivatization through acylation and alkylation reactions. These modifications allow for the introduction of a vast array of substituents, significantly altering the molecule's properties.

Acylation: The amine group can be readily acylated to form amides, ureas, and sulfonamides. For instance, reaction with acyl chlorides or carboxylic acids (using coupling agents) yields the corresponding amides. A related transformation involves the reaction with isocyanates to produce pyridin-2-yl ureas. A protocol for the synthesis of unsymmetrical ureas bearing 2-pyridyl units has been developed that relies on a metal- and column-free one-pot ammonolysis, achieving nearly quantitative conversions with a wide range of aryl and alkyl amines rsc.org. This demonstrates a robust method for modifying amine moieties on pyridyl-containing compounds.

Alkylation: Alkylation of the amine group can be achieved through various methods, including reductive amination. Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. This method is widely used in the synthesis of complex molecules. For example, in the development of dual-target ligands, reductive amination has been successfully employed with structurally similar cyclopropanamines, such as trans-2-(4-chlorophenyl)cyclopropan-1-amine, reacting with aldehydes to yield the desired alkylated products nih.gov.

| Reaction Type | Reagent/Method | Product Class | Significance |

| Acylation | Acyl Chlorides / Coupling Agents | Amides | Introduction of diverse functional groups. |

| Acylation | Isocyanates | Ureas | Formation of key structural motifs in bioactive molecules. rsc.org |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | Modification of electronic and solubility properties. |

| Alkylation | Reductive Amination | Secondary/Tertiary Amines | Controlled introduction of alkyl substituents. nih.gov |

Scalable Synthetic Approaches for Research and Development

The transition from laboratory-scale synthesis to larger-scale production for research and development necessitates robust, efficient, and economically viable synthetic routes. Key considerations include process optimization, reaction efficiency, and the implementation of sustainable practices like metal-free and column-free strategies.

Process Optimization and Reaction Efficiency

Process optimization aims to improve reaction yields, reduce reaction times, minimize waste, and ensure the safety and reproducibility of a synthesis on a larger scale. This often involves screening different solvents, catalysts, temperatures, and reagent stoichiometry. The development of "one-pot" or "telescoped" procedures, where multiple reaction steps are performed in a single reactor without isolating intermediates, can significantly enhance efficiency.

A prime example of process optimization is the scalable synthesis of 4-(difluoromethyl)pyridin-2-amine, a key intermediate for kinase inhibitors. Researchers developed an efficient five-step, two-pot procedure that was successfully applied to large-scale production, yielding over a kilogram of the product unimi.itacs.org. This was achieved by optimizing each step, avoiding hazardous reagents, and developing a one-pot three-step sequence for the final transformations unimi.itacs.org. Similarly, the scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride was achieved via Curtius degradation, with optimization efforts focused on improving the yield of the initial carboxylation step on a large scale and carefully controlling reaction conditions to prevent side-product formation nih.govnih.gov.

Metal-Free and Column-Free Synthesis Strategies

Modern synthetic chemistry emphasizes the development of sustainable methods that avoid the use of heavy metals and tedious purification techniques like column chromatography.

Metal-Free Synthesis: Metal-free approaches reduce the environmental impact and the risk of metal contamination in the final product. For instance, a metal-free, mild strategy for constructing multisubstituted pyridines involves the condensation between α,β-unsaturated aldehydes and propargylamine, catalyzed by sodium bicarbonate nih.gov. Another example is the catalyst-free synthesis of imidazo[1,2-a]pyridines in deep eutectic solvents, which are environmentally benign and biodegradable researchgate.net. The synthesis of pyridin-2-yl ureas has also been achieved through a metal-free one-pot ammonolysis rsc.org.

Structure Activity Relationship Sar and Molecular Recognition Studies

Ligand-Target Interaction Analysis and Binding Modalities

Bioisosteric Replacements and Their Effects on Activity

Bioisosteric replacement is a fundamental strategy in drug discovery used to improve potency, selectivity, and pharmacokinetic properties by substituting one chemical group with another that has similar physical or chemical properties. researchgate.net In the context of 2-(pyridin-2-yl)cyclopropan-1-amine, the pyridine (B92270) ring is a common target for such modifications.

One well-established bioisosteric replacement involves substituting the pyridine nitrogen atom with a 'C-CN' unit, effectively converting the pyridine ring into a benzonitrile. researchgate.net This change can be particularly effective in displacing unfavorable water molecules from a binding site, which can improve binding affinity. researchgate.net Another strategy is the replacement of a 4-substituted pyridine with a 2-substituted benzonitrile. researchgate.net

More novel replacements have also been explored. For example, the pyridine ring in the drug Rupatadine was replaced with a saturated 3-azabicyclo[3.1.1]heptane core. chemrxiv.org This modification led to a significant improvement in key physicochemical properties, including a more than tenfold increase in metabolic stability (half-life) in human liver microsomes and enhanced aqueous solubility, while significantly decreasing experimental lipophilicity. chemrxiv.org Another example is the use of 2-difluoromethylpyridine as a bioisostere for pyridine-N-oxide, which resulted in enhanced biological activity in a series of quorum sensing inhibitors. rsc.org These examples underscore the power of bioisosteric replacement to overcome liabilities in parent compounds.

| Original Moiety | Bioisosteric Replacement | Rationale/Effect | Source |

| Pyridine | Benzonitrile | Mimics hydrogen-bond acceptor ability; can displace unfavorable water molecules from the binding site. | researchgate.net |

| Pyridine | 3-Azabicyclo[3.1.1]heptane | Improved aqueous solubility, metabolic stability, and lipophilicity in the context of the drug Rupatadine. | chemrxiv.org |

| Pyridine-N-Oxide | 2-Difluoromethylpyridine | Enhanced biological activity in quorum sensing inhibitors. | rsc.org |

| Imidazo[1,2-a]pyrimidine | 8-Fluoroimidazo[1,2-a]pyridine | A C-F group acts as a mimic for a ring nitrogen atom, demonstrating physicochemical mimicry. | researchgate.net |

This table illustrates common and novel bioisosteric replacements for pyridine and related nitrogen-containing heterocycles and their observed effects in different molecular contexts.

Pre Clinical Pharmacological Investigations and Biological Target Modulation

In vitro Studies of Receptor/Enzyme Modulation

GPR88 Receptor Agonism/Modulation Studies

The orphan G protein-coupled receptor 88 (GPR88), predominantly expressed in the striatum, has emerged as a significant therapeutic target for neuropsychiatric disorders. nih.govresearchgate.net The 2-(pyridin-2-yl)cyclopropan-1-amine core is a key feature of several potent and selective GPR88 agonists.

One of the pioneering compounds in this class is 2-PCCA . In vitro studies using HEK293 cells expressing human GPR88 demonstrated that 2-PCCA and its pure diastereomer, (1R,2R)-2-PCCA , act as agonists. nih.govacs.org They inhibit isoproterenol-stimulated cyclic AMP (cAMP) accumulation in a concentration-dependent manner, indicating that GPR88 couples to the Gαi inhibitory signaling pathway. epa.gov Notably, these compounds did not induce calcium mobilization, suggesting a lack of Gαq-mediated response. epa.gov

Further structure-activity relationship (SAR) studies led to the development of more potent and brain-penetrant GPR88 agonists. nih.govRTI-13951-33 , a notable analog, demonstrated an EC50 of 25 nM in a GPR88 cAMP functional assay. medchemexpress.com Another promising compound, RTI-122 , exhibited an even higher potency with a cAMP EC50 of 11 nM. nus.edu.sg The development of these agonists has been crucial for probing the in vivo functions of GPR88. researchgate.netacs.org

Table 1: In vitro GPR88 Agonist Activity

| Compound | Assay | Result (EC50) | Cell Line | Reference |

|---|---|---|---|---|

| 2-PCCA | cAMP Inhibition | 911 nM | HEK293-hGPR88 | nih.gov |

| (1R,2R)-2-PCCA | cAMP Inhibition | 603 nM | HEK293-hGPR88 | nih.govmedchemexpress.com |

| RTI-13951-33 | cAMP Functional Assay | 25 nM | Not Specified | medchemexpress.com |

| RTI-122 | cAMP Functional Assay | 11 nM | Not Specified | nus.edu.sg |

| BI-9508 | Not Specified | Not Specified | Not Specified | researchgate.net |

Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonism (for related pyridine-cyclopropane systems)

While not directly involving the this compound structure, related pyridine-cyclopropane systems have been investigated for their effects on other targets. For instance, derivatives of pyridinyl methanol (B129727) have been developed as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. nih.gov TRPV3 is implicated in inflammation, pain sensation, and skin disorders. nih.gov Systematic optimization of a lead compound resulted in the identification of antagonist 74a , which demonstrated a favorable preclinical profile. nih.gov This highlights the versatility of the pyridine-cyclopropane scaffold in targeting different receptor families.

Investigation of other Molecular Targets (e.g., kinases, GPCRs)

The broader chemical space around pyridine-containing compounds has been explored for modulation of other molecular targets. For example, thieno[2,3-b]pyridines have been screened against a panel of 168 G protein-coupled receptors (GPCRs). semanticscholar.org While the primary focus of that study was not on this compound itself, it underscores the potential for this general structural class to interact with a variety of GPCRs. semanticscholar.org The study identified modest antagonistic activity at the CRL-RAMP3, NPSR1B, PRLHR, and CXCR4 receptors, and agonistic activity at GPR35 for a thieno[2,3-b]pyridine (B153569) derivative. semanticscholar.org

Furthermore, other research has explored the interaction of various pyridine (B92270) derivatives with purine (B94841) and pyrimidine (B1678525) receptors, demonstrating the complexity of their pharmacological profiles and the potential for allosteric modulation. nih.gov The discovery of perampanel, a noncompetitive AMPA receptor antagonist with a pyridone core, further illustrates the diverse biological activities of pyridine-containing structures. nih.gov

In vivo Pre-clinical Efficacy Studies (non-human animal models)

Evaluation in Disease Models Relevant to Target Modulation

The development of brain-penetrant GPR88 agonists has enabled the in vivo investigation of this receptor's role in various disease models. GPR88 knockout mice exhibit phenotypes related to neuropsychiatric disorders, providing a basis for evaluating the therapeutic potential of GPR88 agonists. nih.govnih.gov

Studies have shown that the GPR88 agonist RTI-13951-33 effectively reduces alcohol drinking and seeking behaviors in mouse models. nih.gov Specifically, it decreased voluntary alcohol consumption in the intermittent-access-two-bottle-choice paradigm and reduced binge-like drinking in the drinking-in-the-dark model. nih.gov These effects were absent in GPR88 knockout mice, confirming the specificity of the compound's action. nih.gov Furthermore, RTI-13951-33 was found to reduce the expression of conditioned place preference for alcohol, suggesting a dampening of alcohol-reward seeking. nih.gov

Another GPR88 agonist, RTI-122 , was reported to be even more effective than RTI-13951-33 in reducing binge-like alcohol drinking in mice. nus.edu.sg In a separate study, a GPR88 agonist was shown to reduce morphine-induced locomotor activity in a murine proof-of-concept study. patsnap.com

The antagonist 74a , targeting TRPV3, demonstrated a favorable preclinical profile in two different models of neuropathic pain and a reserpine (B192253) model of central pain, indicating the potential of related pyridine-cyclopropane systems in pain management. nih.gov

Assessment of Compound Engagement and Biological Response

The in vivo efficacy of GPR88 agonists is predicated on their ability to cross the blood-brain barrier and engage their target. The observation that RTI-13951-33 reduces locomotor activity in mice suggests that it efficiently enters the brain and exerts a central effect. nih.gov The lack of effect in GPR88 knockout mice provides strong evidence for on-target engagement and subsequent biological response. nih.gov

The development of compounds like BI-9508 with improved pharmacokinetic properties, including brain penetrance, is a key step in ensuring target engagement for in vivo studies. researchgate.netpatsnap.com The ability of GPR88 agonists to modulate behaviors associated with addiction and other neuropsychiatric disorders in preclinical models underscores the therapeutic potential of targeting this receptor. nih.govnih.gov

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of "2-(Pyridin-2-yl)cyclopropan-1-amine". These calculations provide a foundational understanding of the molecule's electronic structure and predict its spectroscopic characteristics.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. For molecules containing pyridine (B92270) and amine groups, the HOMO is often localized on the electron-rich regions, while the LUMO is associated with electron-deficient areas. In a related compound, 1-(pyridin-2-yl amino)methyl napthalene-2-ol, DFT calculations revealed that the HOMO was concentrated on the naphthyl ring researchgate.net. This type of analysis for "this compound" would identify the likely sites for electrophilic and nucleophilic attack, which is essential for predicting its behavior in chemical reactions and biological systems. The energy gap between the HOMO and LUMO also provides a measure of the molecule's chemical stability and reactivity.

Computational methods are frequently used to predict the spectroscopic signatures of molecules, which aids in their experimental characterization.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of "this compound," which correspond to the peaks observed in its experimental IR and Raman spectra. For instance, in a study of a similar hydrazone-pyridine compound, the calculated vibrational modes for the pyridine ring were found to be in close agreement with the experimental FTIR and FTRaman data nih.gov. Such calculations help in the definitive assignment of spectral bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are valuable for confirming the molecular structure. For newly synthesized compounds like 2-amino-N'-aroyl(het)arylhydrazides, detailed 1H-NMR and 13C-NMR data are crucial for structural confirmation mdpi.com. Similar computational predictions for "this compound" would provide a reference for experimental data.

UV-Visible Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be predicted using Time-Dependent DFT (TD-DFT). These calculations can help interpret the experimental UV-Vis spectrum, providing information about the electronic structure and conjugation within the molecule. The UV-visible spectrum of a related hydrazone-pyridine compound was recorded in chloroform (B151607) to aid in its characterization nih.gov.

Molecular Dynamics and Conformational Sampling

Molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape and dynamic behavior of molecules like "this compound" over time. These simulations provide insights into how the molecule might change its shape to bind to a biological target. For derivatives of cyclopropylamine (B47189), MD simulations have been used to show how the complexes diffuse within a protein's active site, highlighting important interactions with amino acid residues researchgate.net. The stability of these interactions is crucial for the compound's inhibitory activity researchgate.net. In studies of other pyridine-containing inhibitors, MD simulations have been essential for understanding the binding modes and stability of the ligand-protein complex nih.govjchemlett.com.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is central to the study of "this compound" as an inhibitor of enzymes like Lysine-Specific Demethylase 1 (LSD1).

"this compound" is a derivative of tranylcypromine (B92988) (2-PCPA), a known inhibitor of LSD1 nih.govacs.org. Molecular docking studies are used to predict how this compound and its analogs bind to the active site of LSD1. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For example, docking studies of pyrimidine (B1678525) derivatives that are also LSD1 inhibitors have shown hydrogen bonding with residues like Asp555, His564, and Lys661, which is crucial for their inhibitory effect nih.gov. The binding affinity, often expressed as a docking score or calculated binding free energy, helps to rank potential inhibitors and prioritize them for synthesis and experimental testing mdpi.comresearchgate.net.

Below is an interactive table summarizing the results of molecular docking studies for related compounds:

Table 1: Molecular Docking Results of Related Inhibitors| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (Example) |

|---|---|---|---|

| Pyrimidine Derivatives | LSD1 | Asp555, His564, Lys661 | IC50 = 0.89 µM |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives | CDK2/4/6 | Not specified | Not specified |

The insights gained from molecular docking and MD simulations are invaluable for the rational design of new, more potent, and selective inhibitors. By understanding the structure-activity relationship (SAR), chemists can modify the structure of "this compound" to enhance its interactions with the target protein. For instance, the introduction of a piperidine (B6355638) group into indole-5-yl-cyclopropane amine derivatives was found to increase their LSD1 inhibitory activity nih.govresearchgate.net. Computational models can predict how different substituents on the pyridine ring or modifications to the cyclopropylamine core will affect binding affinity and selectivity. This iterative process of computational design, synthesis, and experimental testing accelerates the discovery of new drug candidates researchgate.net.

Reaction Mechanism Elucidation through Computational Studies

The elucidation of reaction mechanisms for complex organic molecules like this compound is a challenging endeavor for experimental chemistry alone. Computational and theoretical chemistry provide powerful tools to gain deep insights into the intricate details of chemical transformations. By modeling the interactions of atoms and electrons, chemists can map out the energetic landscape of a reaction, identify key transient species, and ultimately understand the factors that govern reaction rates and product selectivity. For this compound, computational studies are instrumental in understanding its reactivity, particularly in processes involving the strained cyclopropane (B1198618) ring and the influential pyridinyl substituent.

Potential Energy Surface Mapping

A cornerstone of computational reaction mechanism studies is the mapping of the potential energy surface (PES). The PES is a mathematical or graphical representation of the potential energy of a set of atoms as a function of their spatial coordinates. aip.org For a chemical reaction, the PES provides a landscape of energy minima, corresponding to reactants, intermediates, and products, and saddle points, corresponding to transition states. numberanalytics.com

In the context of this compound, a PES would be mapped to explore various potential reaction pathways, such as ring-opening reactions of the cyclopropane moiety, which are common for such strained rings. nih.gov The presence of the pyridinyl group can significantly influence the PES. For instance, in reactions involving protonation or coordination to a metal center, the nitrogen atom of the pyridine ring can act as a Lewis base, altering the electronic structure and subsequent reaction pathways.

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate the energies of different molecular geometries and map out the PES. mdpi.commdpi.com For a hypothetical ring-opening reaction of this compound, the PES would be explored by systematically changing the bond lengths and angles of the cyclopropane ring and calculating the corresponding energy.

Table 1: Hypothetical Potential Energy Surface Data for the Ring-Opening of this compound

| Reaction Coordinate (C-C bond distance, Å) | Relative Energy (kcal/mol) | Structure Description |

| 1.54 | 0 | Reactant (Closed Ring) |

| 1.80 | 15.2 | Approaching Transition State |

| 2.05 | 35.8 | Transition State (TS1) |

| 2.30 | 25.1 | Biradical Intermediate |

| 2.50 | 18.7 | Approaching Product |

| 2.80 | -5.4 | Product (Open Ring) |

This table presents hypothetical data for illustrative purposes, based on typical values for cyclopropane ring-opening reactions.

The data in the table illustrates a simplified one-dimensional slice of the PES, where the reaction coordinate is the breaking of a carbon-carbon bond in the cyclopropane ring. The energy maximum corresponds to the transition state for this process. A more comprehensive PES would be multidimensional, considering other geometric changes simultaneously. The study of such surfaces can reveal whether a reaction proceeds through a concerted mechanism or involves the formation of intermediates. researchgate.net

Transition State Analysis

The transition state (TS) is a critical point on the PES that separates reactants from products. numberanalytics.com It represents the highest energy barrier that must be overcome for a reaction to occur. The structure and energy of the transition state dictate the reaction rate and can provide insights into the reaction mechanism. Computational chemistry offers powerful methods to locate and characterize transition states.

For this compound, transition state analysis would be crucial for understanding its reactivity in various transformations. For example, in a nucleophilic substitution reaction at the carbon bearing the amine group, the pyridinyl group could stabilize the transition state through electronic effects.

The process of locating a transition state typically involves optimization algorithms that search for a first-order saddle point on the PES. Once a candidate transition state structure is found, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. numberanalytics.com

Table 2: Hypothetical Transition State Analysis for a Reaction of this compound

| Parameter | Value | Description |

| Transition State | TS1 | Hypothetical Nucleophilic Attack |

| Activation Energy (ΔG‡) | 22.5 kcal/mol | Free energy barrier for the reaction. |

| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure as a true transition state. |

| Key Bond Distances | C-N: 2.1 Å, C-Nu: 2.3 Å | Elongated bonds indicating bond breaking and formation. |

| Charge Distribution | Pyridine N: -0.45, Amine N: +0.20 | Indicates electronic stabilization by the pyridine ring. |

This table presents hypothetical data for illustrative purposes.

The data in this table provides key information about a hypothetical transition state. The activation energy gives a measure of the reaction rate. The imaginary frequency confirms the nature of the stationary point, and its corresponding vibrational mode shows the atomic motions that lead from the reactant to the product. Analysis of the bond distances and charge distribution in the transition state can reveal the nature of bond breaking and formation and the electronic factors that stabilize this transient species. For instance, in a palladium-catalyzed cross-coupling reaction, a key turnover-limiting step for related 2-pyridyl compounds has been identified as the extrusion of SO₂ from a chelate intermediate, with the transition state involving the palladium center and the pyridyl sulfinate. acs.org Similar detailed analyses for this compound would be invaluable for understanding and optimizing its synthetic applications.

Applications in Medicinal Chemistry and Chemical Biology

Design and Synthesis of Advanced Chemical Probes

Chemical probes are essential for dissecting biological pathways and validating new drug targets. nih.gov The structure of 2-(Pyridin-2-yl)cyclopropan-1-amine is well-suited for the development of such specialized reagents.

Affinity-based probes are critical for identifying the protein targets of bioactive small molecules. The design of these tools involves incorporating a reporter tag (like biotin (B1667282) or a fluorophore) onto a molecule that retains high affinity for its target. The primary amine of this compound serves as an ideal attachment point for such tags via stable amide bond formation, without significantly altering the core structure responsible for binding. Furthermore, the cyclopropylamine (B47189) moiety itself can be bioactivated by enzymes like cytochrome P450s, leading to ring-opening and the formation of a reactive iminium ion that can covalently bind to the target protein. nih.gov This mechanism-based inactivation can be harnessed to create highly specific and irreversible affinity reagents for target isolation and identification.

The inherent reactivity of the cyclopropylamine group makes it a powerful tool for creating mechanistic probes. Cyclopropylamines are well-documented as mechanism-based inhibitors for a variety of enzymes, most notably monoamine oxidases (MAO) and cytochrome P450s. nih.govsigmaaldrich.com The inhibitory action proceeds through enzyme-catalyzed, single-electron oxidation at the nitrogen atom, which leads to the cleavage of the strained cyclopropane (B1198618) ring. nih.govacs.org This process results in the formation of a covalent adduct with the enzyme or its cofactor, leading to irreversible inactivation. sigmaaldrich.comnih.gov

By incorporating the 2-(pyridin-2-yl)cyclopropylamine warhead into molecules designed to target specific enzymes, researchers can create potent and selective irreversible inhibitors. These probes are invaluable for elucidating the physiological and pathological roles of their targets, as the permanent inactivation allows for a clear study of the resulting biological consequences. The pyridine (B92270) ring, in this context, can be tailored to direct the molecule to a specific enzyme class, such as protein kinases, where pyridine scaffolds are common. nih.govgoogle.com

Table 1: Key Structural Features of this compound and Their Roles

| Structural Feature | Role in Medicinal Chemistry & Chemical Biology |

| Pyridine Nitrogen | Hydrogen bond acceptor; metal chelation site; directs binding to specific targets (e.g., kinases). |

| Cyclopropyl (B3062369) Ring | Confers conformational rigidity; acts as a bioisostere for phenyl or isopropyl groups; improves metabolic stability and solubility. nih.gov |

| Primary Amine | Hydrogen bond donor; synthetic handle for derivatization; can act as a reactive "warhead" for mechanism-based inhibition. longdom.orgsigmaaldrich.com |

| Overall 3D Structure | Provides a non-planar scaffold, increasing exploration of three-dimensional chemical space. domainex.co.uk |

Lead Compound Identification and Optimization in Drug Discovery

The search for new medicines relies on the identification and optimization of lead compounds. The structural elements of this compound are frequently employed in modern strategies like fragment-based design and scaffold hopping. nih.govwikipedia.org

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful method for identifying lead compounds. nih.gov This technique begins by screening libraries of small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target. wikipedia.orgjubilantbiosys.com Identified fragments are then grown or linked together to produce more potent, drug-like leads. frontiersin.org

The this compound scaffold is an exemplary candidate for inclusion in fragment libraries due to its combination of desirable features:

Low Molecular Weight: The core structure is small and can be readily detected in fragment screening campaigns.

3D-Richness: The non-planar cyclopropane ring provides three-dimensionality, a feature known to improve the success rate of drug discovery programs. domainex.co.uk

Pharmacophoric Elements: It contains key hydrogen bond donors and acceptors, as well as an aromatic system, which are crucial for molecular recognition. nih.gov

Vectors for Growth: The amine group and the pyridine ring offer multiple, chemically distinct points for synthetic elaboration to increase affinity and selectivity. chemrxiv.org

Scaffold hopping is a strategy used to replace a core molecular structure with a different one while retaining similar biological activity, often to improve properties like potency or pharmacokinetics, or to escape existing patent claims. The unique properties of the 2-(pyridin-2-yl)cyclopropylamine motif make it an attractive scaffold for such endeavors.

The cyclopropyl group is often used as a bioisostere for a phenyl ring or an isopropyl group, providing a rigid exit vector from a core structure and often improving metabolic stability. nih.govdomainex.co.uk The pyridine ring is a common heterocyclic scaffold found in thousands of clinically useful agents and is frequently used in the synthesis of compound libraries. nih.govnih.govrsc.org A medicinal chemist might "hop" from a less stable or more lipophilic scaffold, such as a 2-phenylaniline derivative, to a this compound core to gain conformational rigidity and improve water solubility. nih.govnih.gov

Table 2: Comparison of Cyclopropylamine with Other Amine-Containing Fragments

| Fragment | Key Properties | Common Applications in Drug Design |

| Cyclopropylamine | Rigid; lower pKa than acyclic amines; metabolically labile to specific enzymes (MAO, CYP). nih.govlongdom.org | Bioisostere for larger groups; introduction of 3D character; mechanism-based inhibitors. nih.gov |

| Isopropylamine | Flexible; higher pKa; can be susceptible to dealkylation. | Simple, space-filling group; basic center. |

| Aniline | Planar; low pKa (weakly basic); can be prone to oxidative metabolism. | Aromatic interactions; common building block for larger structures. |

Development of this compound as a Versatile Building Block

A versatile building block in chemical synthesis is a molecule that is readily prepared and contains multiple reactive sites that can be selectively functionalized to create a diverse range of more complex structures. This compound fits this description perfectly. chemrxiv.orgnih.gov

The pyridine ring is a privileged scaffold in medicinal chemistry, and its synthesis is well-established. ontosight.airsc.org The primary amine on the cyclopropane ring is a nucleophilic center and a key site for derivatization, allowing for the construction of amides, sulfonamides, and ureas, or for its use in reductive amination reactions. The pyridine ring can also be functionalized through various C-H activation or cross-coupling reactions. This dual reactivity allows chemists to use this compound as a central hub from which to explore a wide chemical space, rapidly generating libraries of analogues for structure-activity relationship (SAR) studies. The compound's inherent three-dimensionality ensures that the resulting libraries are not limited to flat, two-dimensional structures, which is a significant advantage in the quest to drug challenging biological targets. domainex.co.uk

Utility in Constructing Complex Molecular Architectures

The strained cyclopropane ring in this compound can act as a reactive handle for ring-opening reactions, allowing for its incorporation into larger, more complex molecular frameworks. Donor-acceptor (D-A) cyclopropanes, which feature an electron-donating group and an electron-accepting group on the ring, are particularly versatile for constructing new carbocyclic and heterocyclic systems. The pyridine ring can function as a modulating component, influencing the reactivity of the cyclopropane.

Research on analogous structures, such as donor-acceptor cyclopropanes bearing a pyridyl substituent, demonstrates their utility in synthesizing pharmacologically relevant scaffolds like pyrrolidin-2-ones. In one study, dimethyl 2-(pyridin-3-yl)cyclopropane-1,1-dicarboxylate was used as a precursor in a Lewis acid-catalyzed reaction with various primary amines. nih.gov This process involves the opening of the cyclopropane ring followed by in-situ lactamization and dealkoxycarbonylation to yield 1,5-substituted pyrrolidin-2-ones. nih.gov This transformation highlights how pyridyl-substituted cyclopropanes can serve as 1,4-dielectrophile synthons, reacting with dinucleophiles like primary amines to build complex heterocyclic structures. nih.gov

The general applicability of this method is showcased by the successful reaction of various substituted anilines and benzylamines with the pyridyl-cyclopropane precursor, affording the corresponding pyrrolidinone products in moderate to good yields. nih.gov

| Amine Reactant | Resulting Pyrrolidinone Product | Yield (%) |

|---|---|---|

| Aniline | 1-Phenyl-5-(pyridin-3-yl)pyrrolidin-2-one | 75 |

| 4-Methoxyaniline | 1-(4-Methoxyphenyl)-5-(pyridin-3-yl)pyrrolidin-2-one | 85 |

| 4-Chloroaniline | 1-(4-Chlorophenyl)-5-(pyridin-3-yl)pyrrolidin-2-one | 78 |

| Benzylamine | 1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one | 72 |

| Furfurylamine | 1-(Furan-2-ylmethyl)-5-(pyridin-3-yl)pyrrolidin-2-one | 32 |

While this example uses a pyridin-3-yl substituted cyclopropane-1,1-dicarboxylate, the principle illustrates the potential of the this compound scaffold to act as a versatile building block for complex heterocyclic architectures that are of significant interest in medicinal chemistry. nih.gov

Integration into Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.govnih.gov These reactions are valued in medicinal chemistry for their ability to rapidly generate libraries of complex and structurally diverse molecules. nih.gov

Despite the potential of this compound, with its multiple functional groups (a primary amine, a pyridine nitrogen, and a reactive cyclopropane ring), to participate in MCRs, a review of the available scientific literature does not provide specific examples of its use as a reactant in such transformations. Research on MCRs often focuses on the synthesis of pyridine-containing heterocycles rather than using a pre-formed pyridyl-amine as a building block. nih.govekb.eg For instance, MCRs are widely used to construct 2-pyridone-containing heterocycles, which are considered privileged scaffolds in drug discovery. nih.gov However, these syntheses typically build the pyridine ring from acyclic precursors.

Given the absence of direct research findings, the integration of this compound into multi-component reactions remains an area for future exploration.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways and Catalytic Systems

The advancement of research into 2-(pyridin-2-yl)cyclopropan-1-amine and its derivatives is contingent upon the development of efficient, scalable, and stereoselective synthetic methodologies. While classical approaches may exist, future efforts should focus on modern catalytic systems that offer superior control and versatility.

Research should be directed towards palladium-catalyzed reactions, which have shown great utility in the synthesis of complex nitrogen-containing heterocycles. nih.gov Exploring novel cyclopropanation techniques followed by stereocontrolled amination would be a significant step forward. For instance, asymmetric transition-metal catalysis could provide access to specific enantiomers, which is crucial as different stereoisomers often possess vastly different pharmacological activities. researchgate.net Furthermore, drawing inspiration from the synthesis of other pyridine-containing compounds, investigating innovative cyclization or carbonylation strategies could lead to more efficient routes. nih.govnih.gov

Table 1: Proposed Catalytic Systems for Synthesis

| Catalytic System | Proposed Reaction | Potential Advantages |

|---|---|---|

| Rhodium(II) or Copper(I) Catalysis | Asymmetric cyclopropanation of 2-vinylpyridine (B74390) with a diazo compound. | High stereocontrol, direct formation of the cyclopropane (B1198618) ring. |

| Palladium(0) Catalysis | Cross-coupling of a cyclopropylamine (B47189) precursor with a 2-halopyridine. | Modular approach, allows for late-stage diversification of the pyridine (B92270) moiety. |

| Biocatalysis (e.g., using Transaminases) | Stereoselective amination of a 2-(pyridin-2-yl)cyclopropan-1-one precursor. | High enantioselectivity, environmentally friendly conditions. |

| Organocatalysis | Asymmetric Michael addition-initiated cyclization. | Metal-free synthesis, unique reactivity and selectivity profiles. |

Advanced SAR: Expanding Chemical Space and Selectivity Profiling

A systematic and comprehensive Structure-Activity Relationship (SAR) study is paramount to optimizing the therapeutic potential of the this compound scaffold. Future research should focus on methodically modifying the core structure to probe interactions with biological targets and enhance desired properties like potency and selectivity. nih.gov

This exploration can be divided into three main areas:

Pyridine Ring Substitution: The electronic and steric properties of the pyridine ring can be modulated by introducing substituents at various positions (3, 4, 5, and 6). Drawing from other SAR studies on pyridine derivatives, the addition of electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -CF₃) groups can significantly impact biological activity. nih.govmdpi.com

Cyclopropane Ring Modification: The stereochemistry of the amine and pyridine substituents on the cyclopropane ring (e.g., trans vs. cis isomers) is a critical determinant of activity. Future work should synthesize and test all possible stereoisomers. Additionally, substitution on the third carbon of the cyclopropane ring could probe for extra binding pockets and improve pharmacokinetic properties.

Amine Group Derivatization: The primary amine offers a handle for further modification. Synthesis of secondary and tertiary amines, as well as amides and sulfonamides, could lead to altered target engagement and improved cell permeability.

Crucially, this SAR expansion must be coupled with extensive selectivity profiling. For any identified biological target, such as monoamine oxidase (MAO) or lysine-specific demethylase 1 (LSD1), which are known targets for the analogous compound trans-2-phenylcyclopropylamine, new analogs must be screened against a panel of related enzymes or receptors to ensure selectivity and minimize off-target effects. nih.gov The optimization of kinase selectivity in other pyridine-based inhibitor programs serves as a valuable blueprint for this type of investigation. nih.gov

Table 2: Proposed Modifications for SAR Expansion

| Molecular Fragment | Proposed Modification | Rationale |

|---|---|---|

| Pyridine Ring | Add methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) groups. nih.gov | Modulate hydrogen bonding capacity and electronics. |

| Add trifluoromethyl (-CF₃) or cyano (-CN) groups. | Introduce strong electron-withdrawing character, alter metabolic stability. | |

| Fuse with another ring (e.g., to form a quinoline (B57606) or imidazopyridine). researchgate.net | Expand chemical space and explore new binding interactions. | |

| Cyclopropane Ring | Synthesize and separate cis and trans diastereomers. | Determine the optimal 3D geometry for biological activity. |

| Introduce gem-dimethyl groups on the ring. | Provide steric bulk and potentially block metabolic attack. | |

| Amine Group | N-alkylation (methyl, ethyl, etc.). | Investigate the size and nature of the binding pocket. |

| Acylation to form amides. | Modulate physicochemical properties and hydrogen bonding. |

Deeper Mechanistic Understanding at the Molecular Level

Elucidating the precise molecular mechanism by which this compound exerts its biological effects is a critical research avenue. This involves moving beyond simple measures of potency to understand the kinetics and nature of the drug-target interaction.

Based on studies of the analogous compound tranylcypromine (B92988), a key question is whether this compound acts as a reversible or an irreversible, mechanism-based inhibitor of its target(s). nih.gov Future studies should employ techniques such as enzyme kinetics, mass spectrometry, and X-ray crystallography. Mass spectrometry can be used to detect covalent adducts between the compound and its target protein or a necessary cofactor (such as the FAD cofactor in amine oxidases), which would provide strong evidence for an irreversible mechanism. nih.gov Kinetic studies can reveal time-dependent inhibition and provide rate constants for inactivation (k_inact) and inhibitor binding (K_I). nih.gov

Computational methods are also vital. Molecular docking can predict binding poses, while quantum mechanics and molecular dynamics simulations can model the reaction mechanism at an electronic level, providing insights into transition states and the role of specific amino acid residues. Understanding non-covalent interactions, such as the π-π stacking potential of the pyridine ring, can also guide the design of more potent analogs. researchgate.net

Table 3: Approaches for Mechanistic Elucidation

| Mechanistic Question | Experimental/Computational Approach | Desired Outcome |

|---|---|---|

| Reversible or Irreversible Inhibition? | Dialysis or "jump-dilution" kinetic experiments. | Determine if enzyme activity can be restored after inhibitor removal. |

| Covalent Adduct Formation? | Intact protein mass spectrometry after incubation with the compound. | Identification of a mass shift corresponding to the inhibitor covalently bound to the target protein. nih.gov |

| What is the Binding Mode? | X-ray crystallography of the compound bound to its target. | A high-resolution 3D structure of the inhibitor-target complex. |

| What are the key interactions? | Molecular dynamics simulations and site-directed mutagenesis. | Identify key amino acid residues and interactions (H-bonds, π-π stacking) responsible for binding. researchgate.net |

Development of Advanced Pre-clinical Research Tools

To accelerate the investigation of this compound, a dedicated toolbox of advanced preclinical research agents should be developed. These tools are essential for target validation, studying drug distribution, and enabling more efficient screening of new analogs.

Key tools to be developed include:

Probes for Target Identification: Creating photoaffinity or biotin-tagged versions of the molecule would enable the identification and isolation of its cellular binding partners.

Radiolabeled Analogs: Synthesizing a radiolabeled version (e.g., with ³H or ¹⁴C) would allow for quantitative analysis of its absorption, distribution, metabolism, and excretion (ADME) properties in preclinical models.

High-Throughput Assays: The development of robust and sensitive high-throughput screening assays is necessary to efficiently evaluate the potency and selectivity of large libraries of newly synthesized analogs. nih.gov

Fluorescent Probes: A fluorescently-labeled analog could be used in cellular imaging studies to visualize the compound's subcellular localization.

These tools will not only deepen the understanding of the parent compound but also streamline the entire drug discovery and development process for this chemical class. nih.gov

Table 4: Proposed Pre-clinical Research Tools

| Research Tool | Application | Purpose |

|---|---|---|

| Photoaffinity Probe | Target Deconvolution | Covalently label and identify unknown biological targets upon UV irradiation. |

| Radiolabeled Tracer | Pharmacokinetic Studies | Quantify drug levels in tissues and plasma over time. |

| Specific Antibody | Target Engagement Biomarker | Develop assays to measure target occupancy in cells or tissues. |

| In Vivo Disease Models | Efficacy Testing | Evaluate the therapeutic effect of the compound in a relevant biological context. nih.gov |

Strategic Integration into Emerging Drug Discovery Paradigms

Future research on this compound should not be conducted in a vacuum but should instead be integrated with cutting-edge drug discovery paradigms. These modern approaches can significantly accelerate the path from a hit compound to a clinical candidate.

Key strategies include:

Computational and Bioinformatics Approaches: The use of in silico methods is essential. This includes virtual screening of massive compound libraries to identify novel derivatives with potentially improved properties and the use of bioinformatics to predict potential targets based on structural similarity to known drugs. researchgate.netnih.gov

Proteomics and Genomics: Integrated 'omics' approaches can provide a systems-level understanding of the compound's effects. nih.gov For example, quantitative proteomics can reveal changes in protein expression downstream of target engagement, potentially uncovering biomarkers of efficacy or resistance.

Fragment-Based Drug Discovery (FBDD): The pyridin-2-yl or cyclopropylamine moieties could be considered as starting fragments. FBDD involves identifying small, low-affinity fragments that bind to a target and then growing or linking them to create a high-affinity lead.

AI and Machine Learning: Predictive models based on machine learning can be trained on SAR data to forecast the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts on the most promising candidates.

By leveraging these powerful, data-driven strategies, the exploration of the this compound chemical space can be made more efficient, rational, and successful. mdpi.com

Table 5: Integration with Modern Drug Discovery Paradigms

| Paradigm | Application to this compound | Expected Benefit |

|---|---|---|

| Virtual Screening | Use the compound's structure as a query to search virtual libraries for analogs. researchgate.net | Rapidly and cost-effectively expand the known chemical space. |

| Proteomics | Compare the proteome of treated vs. untreated cells. | Identify downstream pathways affected by the compound and potential biomarkers. nih.gov |

| AI-Driven SAR | Train a machine learning model on the activity of synthesized analogs. | Predict the activity of virtual compounds to guide synthesis. |

| Fragment-Based Design | Screen the pyridin-2-yl and cyclopropylamine fragments against targets. | Identify novel binding modes and build new chemical series from the ground up. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Pyridin-2-yl)cyclopropan-1-amine, and how are reaction yields optimized?

- Methodological Answer : A typical synthesis involves cyclopropanation of pyridine derivatives. For example, brominated pyridine precursors (e.g., 2-(6-Bromopyridin-3-yl)cyclopropan-1-amine) are cyclopropanated via [2+1] cycloaddition or transition-metal-catalyzed methods. Reaction optimization includes adjusting stoichiometry, temperature (e.g., 0–80°C), and solvent polarity (e.g., DMF, THF). Purification via recrystallization or chromatography is critical for isolating the dihydrochloride salt form, which enhances stability . Analytical techniques like NMR and HPLC are used to confirm purity (>95%) and structural integrity .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) resolves the cyclopropane ring’s strain-induced chemical shifts and pyridine ring proton coupling patterns. High-resolution mass spectrometry (HRMS) confirms the molecular formula. X-ray crystallography, if single crystals are obtainable, provides definitive bond angles and spatial arrangement, as seen in structurally analogous pyridine-cyclopropane hybrids .

Q. What solvents and reaction conditions stabilize this compound during synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) under inert atmospheres (N₂/Ar) prevent oxidation of the amine group. Acidic conditions (HCl) stabilize the compound as a dihydrochloride salt. Temperature control (<60°C) minimizes cyclopropane ring strain-induced side reactions, such as ring-opening .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The pyridine ring acts as an electron-deficient aromatic system, directing electrophilic substitution to the meta position. The cyclopropane ring’s strain increases reactivity in ring-opening reactions under acidic or nucleophilic conditions. Computational studies (DFT) predict regioselectivity, while experimental validation uses substituent-directed coupling (e.g., Suzuki-Miyaura with Pd catalysts) to functionalize the pyridine ring .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. receptor antagonism) may arise from protonation state differences (amine vs. ammonium salt) or stereochemical variations. Rigorous control of pH during assays and chiral resolution techniques (e.g., chiral HPLC) isolate enantiomers for activity comparison. Meta-analyses of published data using cheminformatics tools (e.g., QSAR models) identify structure-activity trends .

Q. How can computational methods streamline the design of derivatives with enhanced stability or activity?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model cyclopropane ring strain and predict bond dissociation energies. Molecular docking simulations screen derivatives for target binding (e.g., kinases, GPCRs). Reaction path search algorithms (e.g., artificial force-induced reaction method) optimize synthetic routes for novel derivatives, reducing trial-and-error experimentation .

Q. What experimental and computational approaches validate the mechanism of cyclopropane ring-opening reactions?

- Methodological Answer : Isotopic labeling (e.g., ¹³C in the cyclopropane ring) tracks bond cleavage sites via NMR or mass spectrometry. Kinetic studies under varied pH and nucleophile concentrations determine rate laws. Computational transition-state analysis (e.g., IRC calculations) identifies intermediates and validates proposed mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.